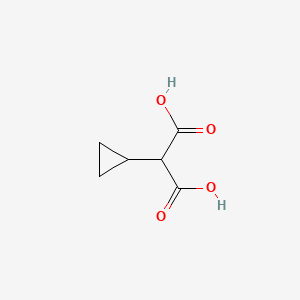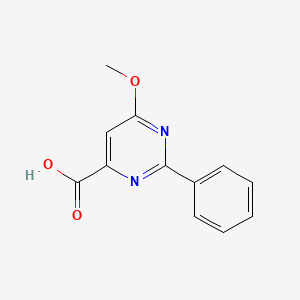
6-Methoxy-2-phenylpyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-phenylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3 . It is available for research and can be purchased from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains a methoxy group (-OCH3) and a carboxylic acid group (-COOH) .Physical And Chemical Properties Analysis
6-Methoxy-2-phenylpyrimidine-4-carboxylic acid is a solid substance . It has a molecular weight of 230.22 . The melting point is between 153 - 155 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Application
“6-Methoxy-2-phenylpyrimidine-4-carboxylic acid” can be used in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines .
Method
The synthesis is achieved from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role .
Results
The results of this synthesis are functionalized 2,4,6-triaryl pyridines and pyrimidines .
2. Anti-Bacterial Activity
Application
Some new (6-methoxy-2-naphthyl) propanamide derivatives, which could potentially include “6-Methoxy-2-phenylpyrimidine-4-carboxylic acid”, have expected anti-bacterial activity as FABI inhibitor .
Method
The method involves the design, synthesis, 3D pharmacophore, QSAR, and docking studies of these propanamide derivatives .
Results
The results of these studies could potentially lead to new anti-bacterial agents .
3. Synthesis of Pyrazolo[3,4-b]quinolinones
Application
“6-Methoxy-2-phenylpyrimidine-4-carboxylic acid” could potentially be used in the synthesis of pyrazolo[3,4-b]quinolinones .
Method
The synthesis involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
Results
The results of this synthesis are pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
4. Synthesis of Pyrazolo[3,4-b]quinolinones
Application
“6-Methoxy-2-phenylpyrimidine-4-carboxylic acid” could potentially be used in the synthesis of pyrazolo[3,4-b]quinolinones .
Method
The synthesis involves a multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles .
Results
The results of this synthesis are pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
5. Synthesis of Functionalized 2,4,6-Triaryl Pyridines and Pyrimidines
Application
“6-Methoxy-2-phenylpyrimidine-4-carboxylic acid” can be used in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines .
Method
The synthesis is achieved from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role .
Results
The results of this synthesis are functionalized 2,4,6-triaryl pyridines and pyrimidines .
Safety And Hazards
The safety information available indicates that 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
6-methoxy-2-phenylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-7-9(12(15)16)13-11(14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPFEVPQMWWLCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511356 |
Source


|
| Record name | 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-phenylpyrimidine-4-carboxylic acid | |
CAS RN |
85815-04-9 |
Source


|
| Record name | 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

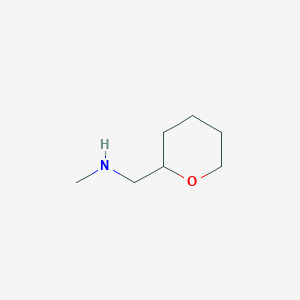
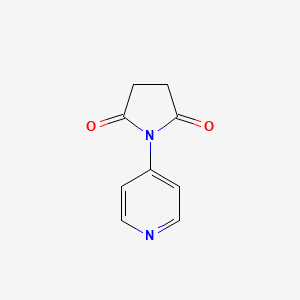
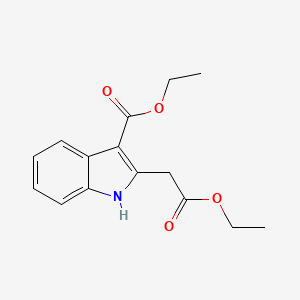
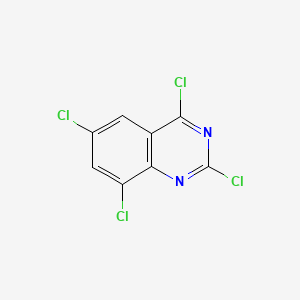
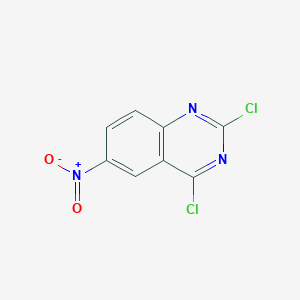
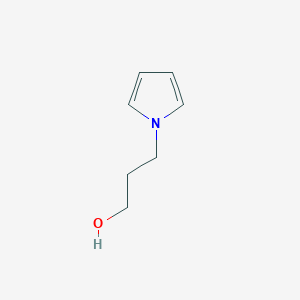
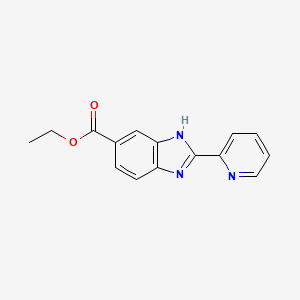
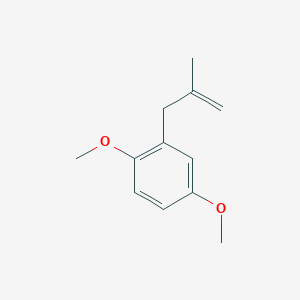
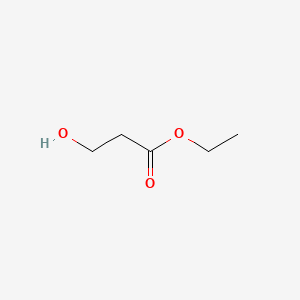
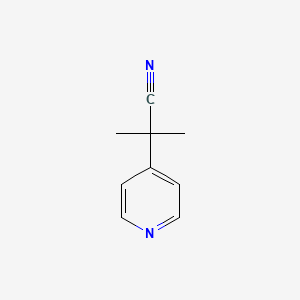
![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)
![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)
